3-(benzenesulfonyl)-N-(4-{4-[(methylcarbamoyl)methyl]-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl}phenyl)propanamide
Description
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[4-[4-[2-(methylamino)-2-oxoethyl]-5-oxotetrazol-1-yl]phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O5S/c1-20-18(27)13-24-19(28)25(23-22-24)15-9-7-14(8-10-15)21-17(26)11-12-31(29,30)16-5-3-2-4-6-16/h2-10H,11-13H2,1H3,(H,20,27)(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKMFWWSCYXZHBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)CCS(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-(4-{4-[(methylcarbamoyl)methyl]-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl}phenyl)propanamide typically involves multiple steps, including the formation of the tetrazole ring, the introduction of the phenylsulfonyl group, and the final coupling with the propanamide moiety. Common reagents used in these reactions include methylamine, phenylsulfonyl chloride, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-N-(4-{4-[(methylcarbamoyl)methyl]-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl}phenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different sulfonyl derivatives, while reduction could lead to the formation of amine derivatives.
Scientific Research Applications
3-(benzenesulfonyl)-N-(4-{4-[(methylcarbamoyl)methyl]-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl}phenyl)propanamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-(4-{4-[(methylcarbamoyl)methyl]-5-oxo-4,5-dihydro-1H-1,2,3,4-tetrazol-1-yl}phenyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Structural Features and Similarity Scores
Key Observations :
- Substituent Effects : The methylcarbamoyl group may enhance hydrogen-bonding capacity compared to simpler alkyl or aryl substituents in analogs .
Physicochemical and Spectroscopic Properties
Table 2: Physicochemical and Spectroscopic Data
Analysis :
Comparison with Analogous Syntheses :
- Compound 13 (pyrazole derivative) achieved an 87% yield via reflux in dioxane .
- Isoxazole derivatives (e.g., compounds) require multi-step protocols with yields dependent on purification methods .
Bioactivity and Target Interactions
While direct bioactivity data for the target compound is unavailable, highlights that structurally similar compounds cluster into groups with correlated modes of action . For example:
- Isoxazole Derivatives : Often exhibit antimicrobial or anti-inflammatory activity due to sulfonamide-mediated enzyme inhibition.
- Pyrazole Derivatives: Known for anticancer properties (e.g., COX-2 inhibition).
- Tetrazole Analogs : May target angiotensin receptors or metalloenzymes due to their chelating capacity.
Hypothesis : The target compound’s tetrazole and sulfonamide groups could synergistically inhibit enzymes like carbonic anhydrase or modulate ion channels, but experimental validation is required.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
